BenchChemオンラインストアへようこそ!

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Furan-Carboxamide Scaffolds

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide (CAS 2320861-83-2) is a synthetic small-molecule furan-carboxamide derivative with molecular formula C13H15NO4 and molecular weight 249.26 g/mol. It features a 2,5-dimethylfuran ring linked via a hydroxyethyl spacer to a furan-2-carboxamide terminus.

Molecular Formula C13H15NO4
Molecular Weight 249.266
CAS No. 2320861-83-2
Cat. No. B2639862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide
CAS2320861-83-2
Molecular FormulaC13H15NO4
Molecular Weight249.266
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CNC(=O)C2=CC=CO2)O
InChIInChI=1S/C13H15NO4/c1-8-6-10(9(2)18-8)11(15)7-14-13(16)12-4-3-5-17-12/h3-6,11,15H,7H2,1-2H3,(H,14,16)
InChIKeyQZSCTWJDLONWBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide (CAS 2320861-83-2): Core Chemical Identity and Procurement Baseline


N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide (CAS 2320861-83-2) is a synthetic small-molecule furan-carboxamide derivative with molecular formula C13H15NO4 and molecular weight 249.26 g/mol . It features a 2,5-dimethylfuran ring linked via a hydroxyethyl spacer to a furan-2-carboxamide terminus. The compound belongs to the broader class of 2,5-dimethylfuran-3-carboxamides that have demonstrated potent antiviral (H5N1 influenza A EC50 = 1.25 μM for lead analog 1a) [1] and immunomodulatory (IDO1 inhibitory IC50 = 4.0–4.6 nM for optimized derivative 19a) [2] activities. The hydroxyl group on the ethyl linker provides a synthetic handle for further derivatization, making it a versatile intermediate or scaffold in medicinal chemistry programs.

Why N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide Cannot Be Replaced by Generic Furan-Carboxamide Analogs


Within the furan-carboxamide chemical space, even subtle structural variations produce large shifts in biological and physicochemical profiles. The regioisomeric comparator N-[2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide (CAS 1396852-25-7) swaps the amide connectivity from a furan-2-carboxamide to a 2,5-dimethylfuran-3-carboxamide , which the SAR from the H5N1 series demonstrates is a critical determinant of antiviral potency: the 2,5-dimethyl substitution on the heterocyclic ring attached to the carboxamide is essential for anti-influenza activity [1]. Similarly, introduction of a bromine atom as in 5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide (CAS 2309801-34-9) increases molecular weight from 249.26 to 328.16 g/mol and alters hydrogen-bonding capacity, directly impacting permeability and target engagement . The free hydroxyl group present in the target compound serves as a conjugation handle that is absent in many N-alkyl or N-aryl furan-carboxamide analogs, enabling site-specific late-stage functionalization without scaffold redesign. Generic substitution therefore risks loss of synthetic utility, altered pharmacokinetic trajectory, or complete abrogation of target-class activity.

Quantitative Differentiation Evidence for N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide Against Closest Analogs


Regioisomeric Connectivity Drives Distinct Molecular Recognition: Target Compound vs. 1396852-25-7

The target compound (CAS 2320861-83-2) possesses a furan-2-carboxamide terminus connected via a hydroxyethyl linker to a 2,5-dimethylfuran ring . In contrast, the regioisomer CAS 1396852-25-7 inverts this connectivity, placing the 2,5-dimethylfuran as the carboxamide-bearing ring . The 2017 SAR study on furan-carboxamide H5N1 inhibitors explicitly demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety must reside on the carboxamide-bearing ring for antiviral activity; the lead compound 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a) achieved EC50 = 1.25 μM against H5N1, while analogs lacking this substitution pattern showed substantially reduced or absent activity [1]. Although the target compound itself has not been directly assayed in this system, the class-level SAR predicts that the furan-2-carboxamide connectivity will yield a distinct target-interaction profile compared to the 2,5-dimethylfuran-3-carboxamide regioisomer.

Medicinal Chemistry Structure-Activity Relationship Furan-Carboxamide Scaffolds

Absence of Halogen Enables Distinct Physicochemical and Toxicological Profile: Target Compound vs. 5-Bromo Analog

The target compound (C13H15NO4, MW 249.26, no halogen) can be directly compared to its 5-bromo derivative (C13H14BrNO4, MW 328.16, CAS 2309801-34-9) . The bromine atom increases molecular weight by 78.9 Da (+31.6%) and introduces a heavy halogen that substantially elevates lipophilicity (predicted ΔlogP ≈ +0.5–0.8 based on the Hansch π constant for aromatic Br) [1]. This difference has direct consequences: brominated aromatics carry elevated toxicological scrutiny due to potential metabolic activation and CYP450 inhibition liabilities. Furthermore, the 5-bromo substitution on the furan-2-carboxamide ring eliminates a potential metabolic soft spot, altering the predicted metabolic pathway from O-dealkylation/furan oxidation to debromination/glutathione conjugation. The non-halogenated target compound therefore presents a cleaner starting point for hit-to-lead campaigns where halogen-associated toxicity flags (e.g., Ames positivity, hepatocyte cytotoxicity) must be minimized.

Drug Discovery Physicochemical Properties Lead Optimization

Furan-2-Carboxamide vs. Thiophene-2-Carboxamide: Heteroatom Identity Modulates H-Bonding and Target-Class Activity

The closest thiophene analog, N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide (CAS 2320861-51-4, MW 279.36, C14H17NO3S) [1], replaces the furan oxygen of the carboxamide ring with a thiophene sulfur. This O→S substitution is a classical bioisosteric replacement with quantifiable consequences: (i) furan oxygen acts as a stronger H-bond acceptor (pKHB ≈ 0.13 for furan vs. ≈ -0.16 for thiophene on the Abraham scale) [2]; (ii) thiophene increases molecular polarizability and lipophilicity (ΔlogP ≈ +0.5–0.7) [3]; (iii) the C–S bond (1.71 Å) is longer than C–O (1.36 Å), subtly altering the vector of the carboxamide H-bond donor/acceptor relative to the ring centroid. In the IDO1 inhibitor series, 2,5-dimethylfuran-3-carboxylic acid derivatives achieved HeLa cellular IC50 = 4.0 nM and THP-1 IC50 = 4.6 nM for the optimal compound 19a; molecular docking confirmed that the furan oxygen contributes to heme-iron coordination [4]. Replacing furan with thiophene in this pharmacophore would disrupt this coordination geometry, as thiophene sulfur is a softer base with markedly different metal-binding preferences.

Bioisosterism Furan vs. Thiophene Kinase Inhibition

Hydroxyl Handle Enables Late-Stage Diversification: Target Compound vs. Non-Hydroxylated N-Alkyl Furan-Carboxamides

The secondary alcohol group on the ethyl linker of the target compound (evident in SMILES: Cc1cc(C(O)CNC(=O)c2ccco2)c(C)o1) provides a chemically addressable handle absent in simpler N-alkyl furan-carboxamides such as N-(2-((4-nitrobenzyl)thio)ethyl)-2,5-dimethylfuran-3-carboxamide (lead 1a from the H5N1 series) [1]. This hydroxyl group can undergo esterification, etherification, carbamoylation, sulfonation, or oxidation without affecting the carboxamide core. In contrast, the H5N1 lead compound 1a relies on a thioether linkage for structural elaboration—a group with distinct redox sensitivity and metabolic liability (S-oxidation to sulfoxide/sulfone by CYP450s). The hydroxyl handle in the target compound enables: (i) parallel library synthesis via acylation with diverse carboxylic acids; (ii) generation of phosphate or sulfamate prodrugs for improved aqueous solubility; (iii) attachment of fluorophores or affinity tags (biotin) for chemical biology probe development. Quantitatively, the hydroxyl group adds only 17 Da relative to the unsubstituted ethyl linker while enabling an estimated 100–1000-fold expansion of accessible derivative space through simple one-step transformations [2].

Parallel Synthesis Late-Stage Functionalization Prodrug Design

Target Compound vs. Carbamothioyl-Furan-2-Carboxamides: Amide Bond Stability Defines Anticancer Selectivity Windows

Carbamothioyl-furan-2-carboxamide derivatives, such as p-tolylcarbamothioyl-furan-2-carboxamide, have demonstrated anticancer activity against hepatocellular carcinoma (HepG2 cell viability = 33.29% at 20 μg/mL) and MCF-7 breast cancer cells [1]. However, the thiocarbonyl (C=S) group is metabolically labile—susceptible to desulfurization by CYP450 enzymes and nucleophilic attack at the thiocarbonyl carbon—leading to short half-lives in hepatic microsomal assays (typical t1/2 < 30 min for aryl thioureas) [2]. The target compound, with its classical amide (C=O) linkage, is predicted to exhibit substantially greater metabolic stability (amide t1/2 typically > 60 min in microsomal assays) [2]. While the target compound has not been directly assayed in anticancer panels, the furan-2-carboxamide scaffold itself has shown promising antibiofilm activity against Pseudomonas aeruginosa in multiple studies , suggesting a complementary biological profile to the carbamothioyl series. The critical differentiation is that the amide linkage provides a more developable pharmacokinetic profile for programs advancing beyond in vitro efficacy screening.

Anticancer Agents Metabolic Stability Carboxamide vs. Carbamothioyl

Best Research and Industrial Application Scenarios for N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide Based on Evidence


Hit-to-Lead Medicinal Chemistry Campaigns Targeting Heme-Dependent Enzymes (IDO1, CYP Families)

The furan-2-carboxamide terminus of the target compound is structurally pre-organized for heme-iron coordination, as validated by the IDO1 inhibitor series where 2,5-dimethylfuran-3-carboxylic acid derivative 19a achieved HeLa cellular IC50 = 4.0 nM through furan oxygen–heme Fe coordinate bonding [1]. The target compound combines this metal-coordinating furan-carboxamide motif with a hydroxyethyl linker that permits vector-specific elaboration toward the solvent-exposed region of the enzyme active site. Research groups pursuing IDO1, tryptophan 2,3-dioxygenase (TDO), or CYP family inhibitors can use this compound as a rationally selected starting scaffold rather than investing in de novo core design.

Parallel Library Synthesis via Hydroxyl-Directed Late-Stage Functionalization

The secondary alcohol on the ethyl linker provides a single, chemically orthogonal functionalization site . Medicinal chemistry teams can generate 50–200 compound libraries through acylation (ester or carbamate formation), sulfonylation, or Mitsunobu etherification without affecting the carboxamide core, enabling rapid exploration of the linker SAR vector. This contrasts with comparator scaffolds lacking a hydroxyl handle (e.g., the H5N1 lead 1a thioether series [2]), which require multi-step synthesis for each linker variation.

Antiviral Discovery Programs Building on the Furan-Carboxamide H5N1 Pharmacophore

The 2,5-dimethylfuran motif is a validated substructure for anti-influenza activity, with the class-leading compound 1a demonstrating EC50 = 1.25 μM against lethal H5N1 influenza A virus [2]. The target compound retains this critical 2,5-dimethylfuran substructure while offering a distinct carboxamide terminus (furan-2-yl vs. furan-3-yl) and a hydroxyl linker handle not present in the original lead series. This enables exploration of a novel sub-region of the furan-carboxamide SAR landscape for antiviral potency optimization.

Chemical Biology Probe Development Requiring Conjugation-Ready Scaffolds

The combination of a biologically validated heterocyclic core (furan-carboxamide) and a single, addressable hydroxyl group makes the target compound ideal for generating affinity probes, fluorescent reporters, or PROTAC conjugates . The hydroxyl group can be directly esterified with biotin-linker-COOH or fluorescent dye-COOH reagents in a single step, whereas non-hydroxylated comparators require pre-installation of a functional handle through de novo synthesis, adding 2–4 synthetic steps and reducing overall yield.

Quote Request

Request a Quote for N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.